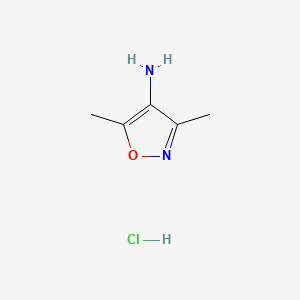

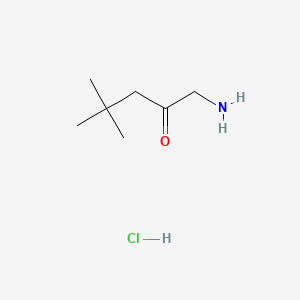

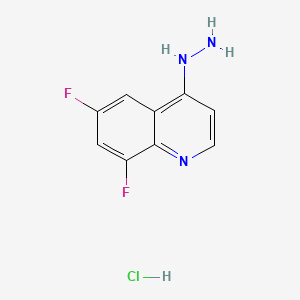

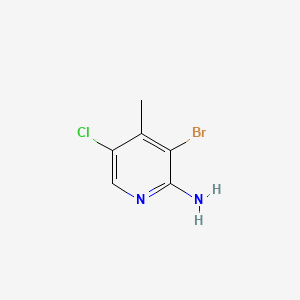

![molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9](/img/structure/B598975.png)

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorine-Containing Derivatives Synthesis : Alieva and Vorob’ev (2020) synthesized 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester through the reaction of methyl esters of pyrazolo[1,5-a]pyridine with a fluorinating reagent, indicating its potential in creating fluorine-containing compounds for various applications (Alieva & Vorob’ev, 2020).

Anti-Hepatitis B Virus Activity : Tong, Pan, and Tang (2019) found that Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) exhibited anti-hepatitis B virus (HBV) effects, suggesting its potential as a new anti-HBV drug (Tong, Pan, & Tang, 2019).

Synthesis of Fluorescent Pyrazolo[1,5-a]pyridines : Yan et al. (2018) developed a synthesis method for 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence properties, which could have applications in chemical sensing and imaging (Yan, Guiyun, Ji, & Yanqing, 2018).

Antitubercular Agents : Tang et al. (2015) synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents, showing promising in vitro potency and potential as lead compounds for future antitubercular drug discovery (Tang et al., 2015).

Antibacterial Activity : Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacterial strains, finding moderate to good activity, especially for derivatives with a carboxamide group (Panda, Karmakar, & Jena, 2011).

Synthesis of Pyrazolo[1,5-a]pyridines : Behbehani and Ibrahim (2019) developed an efficient method for synthesizing uniquely substituted pyrazolo[1,5-a]pyridine derivatives, which could have various applications in the synthesis of complex molecules (Behbehani & Ibrahim, 2019).

Mecanismo De Acción

Target of Action

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a complex organic compound with potential biological activity

Mode of Action

It’s known that the compound can interact with its targets via hydrogen and hydrophobic interactions . The exact nature of these interactions and the resulting changes in cellular processes require further investigation.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been noted for their significant impact in medicinal chemistry and material science due to their photophysical properties . They have been identified as strategic compounds for optical applications . .

Result of Action

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been noted for their potential as antitumor scaffolds and enzymatic inhibitors

Action Environment

It’s known that the compound has good solid-state emission intensities, suggesting that it could be designed as a solid-state emitter by proper structural selection

Análisis Bioquímico

Biochemical Properties

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structure and properties of the compound

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Propiedades

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIDYSXDRKQDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=CC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653287 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151831-21-9 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) exert its anti-HBV effect? What is the role of La protein?

A1: Research indicates that HBSC11 interacts with the human La protein. [] While the exact mechanism remains under investigation, this interaction appears to disrupt the normal function of La protein within the HBV life cycle, ultimately leading to a reduction in HBV viral markers. [] This suggests that La protein plays a crucial role in HBV replication and that targeting this interaction could be a viable strategy for developing novel anti-HBV therapies.

Q2: The study mentions a derivative of HBSC11, compound 5a, exhibiting promising anti-HBV activity. What structural modifications differentiate compound 5a from the parent molecule, and how do these modifications contribute to its enhanced activity?

A2: While the specific structural modifications of compound 5a are not fully detailed in the provided abstract [], it mentions that the methyl group of HBSC11 was substituted with various groups. Further investigation into the full publication would be needed to elucidate the exact structure of compound 5a. Understanding the structure-activity relationship is crucial, as modifications can impact the molecule's binding affinity to La protein, cellular permeability, and overall efficacy.

Q3: What preclinical data supports the potential of compound 5a as an anti-HBV therapeutic?

A3: The research highlights promising preclinical results for compound 5a. In a mouse model, it demonstrated significant inhibition of HBV DNA (98.9%), HBsAg (57.4%), and HBeAg (46.4%) compared to a control group. [] These findings suggest that compound 5a can effectively suppress HBV replication and viral protein production in vivo. Further research, including toxicity profiling and investigation of potential resistance mechanisms, is necessary to determine its suitability for clinical development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

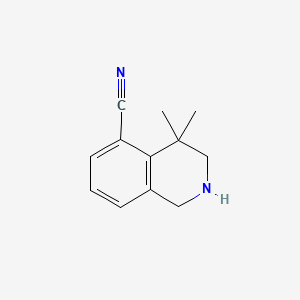

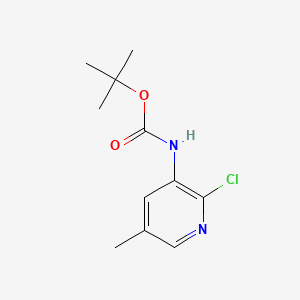

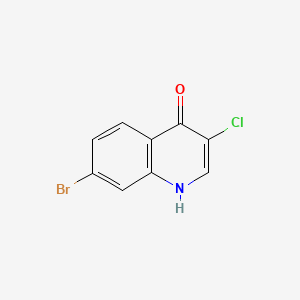

![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)